

Comparative Anticancer Activity of Diaminochlorotriazine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *Diaminochlorotriazine*

Cat. No.: *B1259301*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of various **diaminochlorotriazine** derivatives. The information is compiled from recent studies to facilitate the identification of promising lead compounds for further development.

This publication objectively compares the performance of different **diaminochlorotriazine** derivatives, supported by experimental data from peer-reviewed studies. It covers their cytotoxic effects on various cancer cell lines and delves into the underlying mechanisms of action, including the signaling pathways they modulate.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of various **diaminochlorotriazine** and related s-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, such as cell line passage number and incubation times.

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in μ M) of **Diaminochlorotriazine** and Related Derivatives

Compound ID	Derivative Class	MDA-MB-231 (Breast)	HeLa (Cervical)	A498 (Kidney)	K562 (Leukemia)	PC-3 (Prostate)	HO8910 (Ovarian)	MALME-3M (Melanoma)	Reference
4f	Imamine-1,3,5-triazine	6.25	-	-	-	-	-	-	[1]
4k	Imamine-1,3,5-triazine	8.18	-	-	-	-	-	-	[1]
8c	2,4-Diamino-6-aryl-1,3,5-triazine	-	-	-	1.01	2.23	1.06	-	[2]
19	2,4-Diamino-6-1,3,5-triazine	-	-	-	-	-	-	0.033	[3]
Imatinib	Reference Drug	35.50	-	-	-	-	-	-	[1]

Table 2: Anticancer Activity (IC50 in μM) of 4,6-Diamino-1,3,5-triazine-2-carbohydrazide Derivatives

Compound ID	MDA-MB-231 (Breast)	MCF-7 (Breast)	Reference
3a	Low μM	Low μM	[4]
3b	Low μM	Low μM	[4]
3c	Low μM	Low μM	[4]
3d	Low μM	Low μM	[4]
3e	Low μM	Low μM	[4]

Key Findings from Comparative Studies

- Imamine-1,3,5-triazine derivatives have demonstrated selective and potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells.[1] Specifically, compounds 4f and 4k showed significantly lower IC50 values (6.25 μM and 8.18 μM , respectively) compared to the reference drug imatinib (IC50 = 35.50 μM).[1] Further investigations revealed that compound 4f also inhibits migration, invasion, and adhesion of MDA-MB-231 cells.[1]
- A series of 2,4-diamino-6-aryl-1,3,5-triazines exhibited remarkable antiproliferative activities against K562 (leukemia), PC-3 (prostate), and HO8910 (ovarian) cancer cell lines.[2] Among these, compound 8c was particularly potent with IC50 values of 1.01 μM , 2.23 μM , and 1.06 μM against these cell lines, respectively.[2]
- A 2,4-diamino-1,3,5-triazine derivative, compound 19, displayed remarkable activity against the melanoma MALME-3 M cell line with a GI50 value of 3.3×10^{-8} M (0.033 μM).[3]
- Substituted 4,6-diamino-1,3,5-triazine-2-carbohydrazides (3a-e) were found to exhibit low micromolar IC50 values against the human breast cancer cell lines MDA-MB-231 and MCF-7.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the **diaminochlorotriazine** derivatives and incubated for an additional 48-72 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is then removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment and Harvesting:** Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with cold

PBS, and centrifuged.

- **Cell Staining:** The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- **Quantification:** The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.

Cell Cycle Analysis (Propidium Iodide Staining)

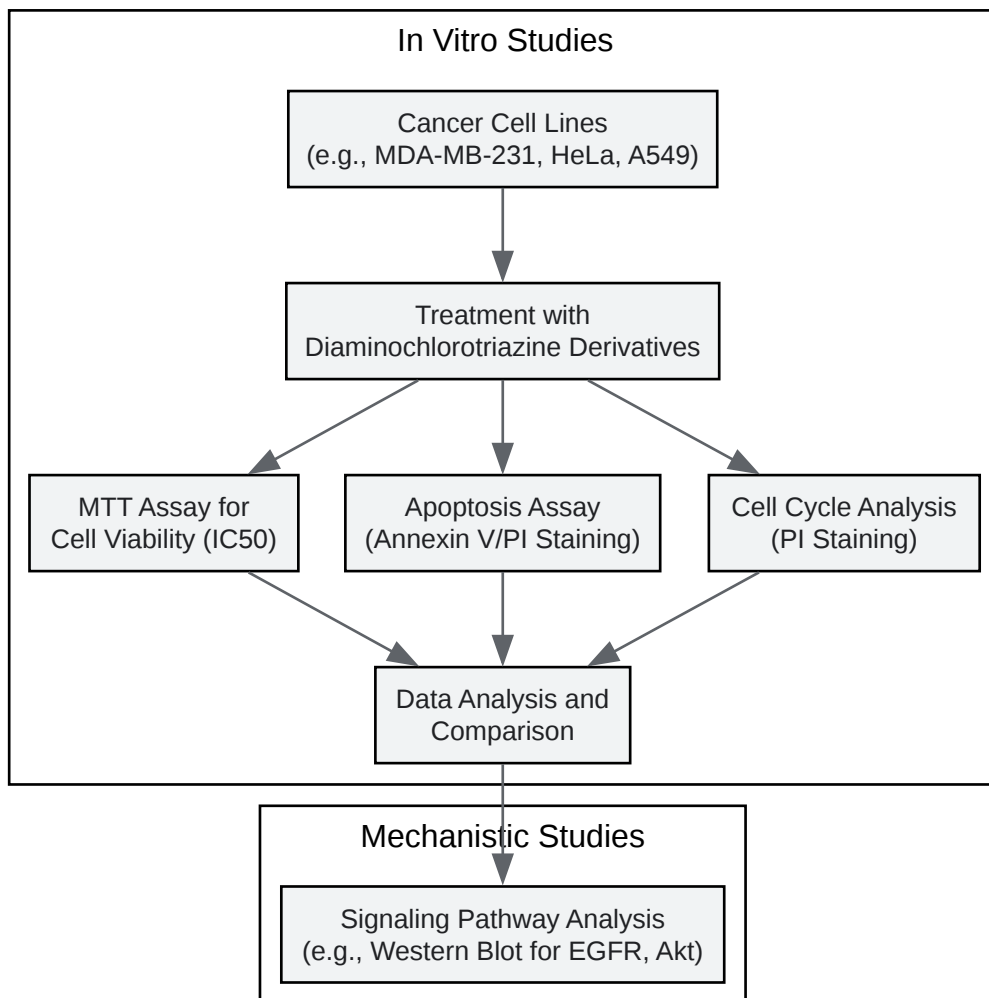
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

- **Cell Treatment and Fixation:** Cells are treated with the **diaminochlorotriazine** derivatives for a specified time, harvested, and washed with PBS. The cells are then fixed in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** The fixed cells are washed to remove the ethanol and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
- **Flow Cytometry Analysis:** The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
- **Data Analysis:** The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

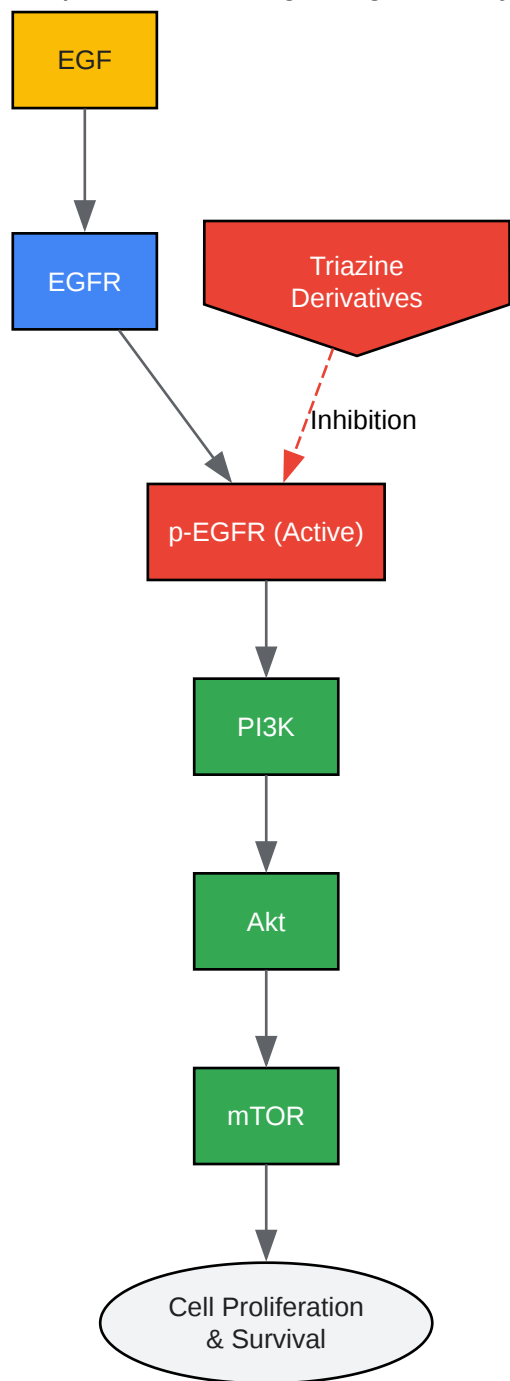
Mandatory Visualizations

Experimental Workflow

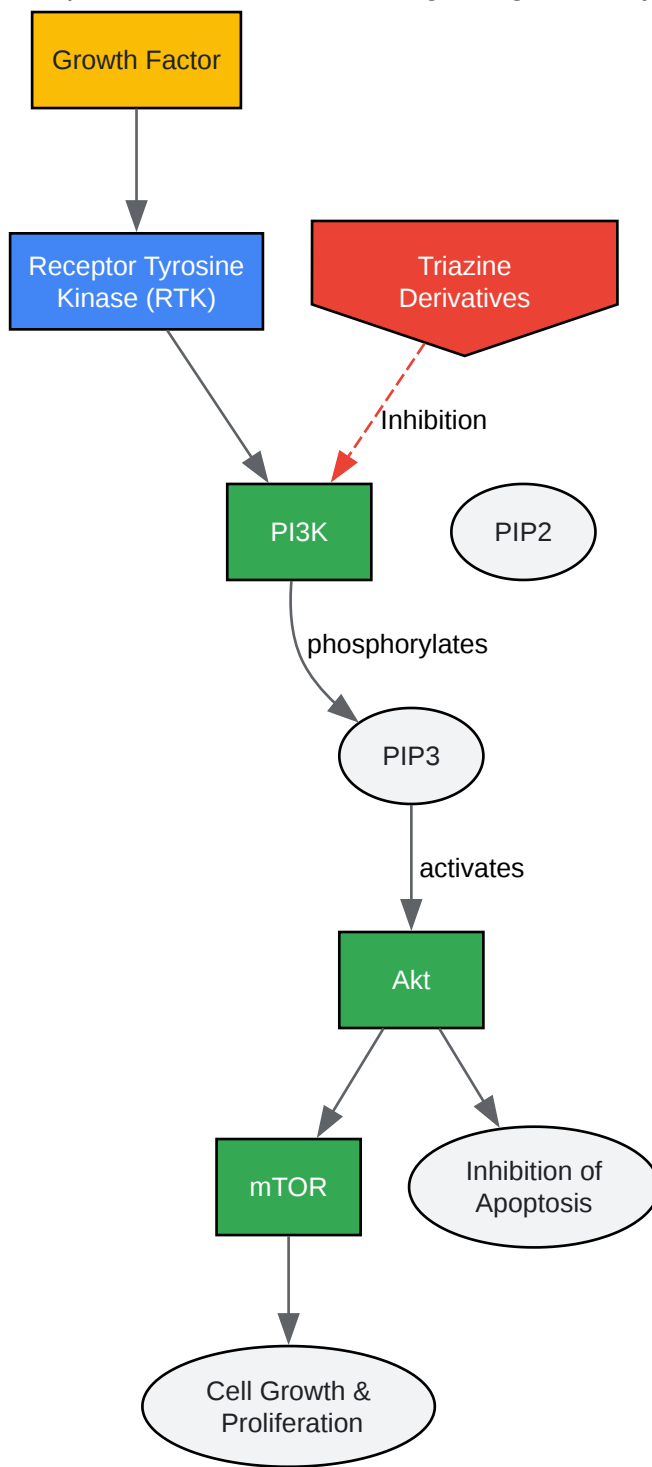
General Experimental Workflow for Anticancer Activity Screening



Simplified EGFR Signaling Pathway



Simplified PI3K/Akt/mTOR Signaling Pathway

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